molecular formula C15H25NO2 B13828636 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol CAS No. 418792-41-3

2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol

Katalognummer: B13828636
CAS-Nummer: 418792-41-3
Molekulargewicht: 251.36 g/mol
InChI-Schlüssel: RVHTWLYXHQEGHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol is a chemical compound with the molecular formula C15H25NO2. It is known for its unique structure, which includes a phenoxy group substituted with dimethyl groups and an aminoethanol moiety. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol typically involves the reaction of 2,5-dimethylphenol with 1-bromopentane to form 2,5-dimethylphenoxypentane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group and aminoethanol moiety play crucial roles in its activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[5-(3,5-Dimethylphenoxy)pentylamino]ethanol
  • 2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol

Comparison

Compared to similar compounds, 2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it distinct in its applications and effects.

Eigenschaften

CAS-Nummer

418792-41-3

Molekularformel

C15H25NO2

Molekulargewicht

251.36 g/mol

IUPAC-Name

2-[5-(2,5-dimethylphenoxy)pentylamino]ethanol

InChI

InChI=1S/C15H25NO2/c1-13-6-7-14(2)15(12-13)18-11-5-3-4-8-16-9-10-17/h6-7,12,16-17H,3-5,8-11H2,1-2H3

InChI-Schlüssel

RVHTWLYXHQEGHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCCCCCNCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.